REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:6][CH2:5][C:4]2([CH2:11][CH:10]([CH3:12])[CH:9]=[C:8]([CH3:13])[CH2:7]2)[C:3]1=[O:14].[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[CH3:1][CH:2]1[CH2:6][CH2:5][C:4]2([CH2:11][CH:10]([CH3:12])[CH:9]=[C:8]([CH3:13])[CH2:7]2)[CH:3]1[OH:14] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C(C2(CC1)CC(=CC(C2)C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(C2(CC1)CC(=CC(C2)C)C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |